molecular formula C11H11N B15091540 2-(2,3-dihydro-1H-inden-4-yl)acetonitrile

2-(2,3-dihydro-1H-inden-4-yl)acetonitrile

Cat. No.: B15091540
M. Wt: 157.21 g/mol
InChI Key: XCZMFHYPOXTCOY-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-inden-4-yl)acetonitrile is an organic compound with the molecular formula C11H11N It is a derivative of indene, a bicyclic hydrocarbon, and contains a nitrile functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-dihydro-1H-inden-4-yl)acetonitrile typically involves the reaction of indene with acetonitrile in the presence of a catalyst. One common method is the Friedel-Crafts alkylation, where indene reacts with acetonitrile in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the nitrile group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(2,3-dihydro-1H-inden-4-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form carboxylic acids or amides.

    Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.

Major Products:

    Oxidation: Carboxylic acids or amides.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,3-dihydro-1H-inden-4-yl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles. It serves as a model substrate for investigating nitrile hydratase and nitrilase enzymes.

    Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-4-yl)acetonitrile depends on its specific application. In biological systems, the nitrile group can interact with enzymes such as nitrile hydratase, leading to the formation of amides. The compound’s reactivity with various reagents allows it to participate in a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    Indene: The parent hydrocarbon of 2-(2,3-dihydro-1H-inden-4-yl)acetonitrile, used in the synthesis of various indene derivatives.

    2-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)-2-[(pyridin-2-yl)methyl]amino}acetonitrile: A structurally related compound with different functional groups, used in similar applications.

    2-(1-Hydroxy-2,4,6-trimethyl-3-oxo-2,3-dihydro-1H-inden-5-yl)ethyl: Another indene derivative with distinct functional groups.

Uniqueness: this compound is unique due to its specific combination of the indene ring and nitrile group. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

2-(2,3-dihydro-1H-inden-4-yl)acetonitrile

InChI

InChI=1S/C11H11N/c12-8-7-10-4-1-3-9-5-2-6-11(9)10/h1,3-4H,2,5-7H2

InChI Key

XCZMFHYPOXTCOY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=CC=C2)CC#N

Origin of Product

United States

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